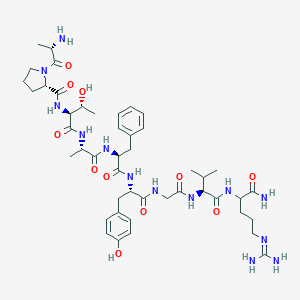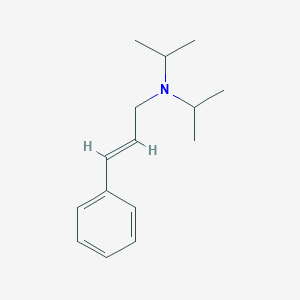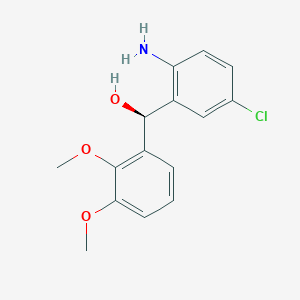
Levallorphan tartrate
Vue d'ensemble
Description
Le tartrate de lévallorphan, également connu sous le nom de tartrate de 17-allylmorphinan-3-ol, est un modulateur opioïde appartenant à la famille des morphinanes. Il est utilisé comme analgésique opioïde et antagoniste/antidote opioïde. Le tartrate de lévallorphan agit comme un antagoniste du récepteur μ-opioïde et comme un agoniste du récepteur κ-opioïde, ce qui lui permet de bloquer les effets d'agents plus puissants comme la morphine tout en produisant simultanément une analgésie .
Applications De Recherche Scientifique
Levallorphan tartrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on opioid receptors and its potential therapeutic applications.
Medicine: Used to reverse opioid-induced respiratory depression and as an analgesic in combination with other opioid analgesics.
Industry: Employed in the production of pharmaceutical formulations and as a standard in analytical chemistry .
Mécanisme D'action
Target of Action
Levallorphan tartrate primarily targets the μ-opioid receptor (MOR) and the κ-opioid receptor (KOR) . These receptors play a crucial role in the perception of pain and the body’s response to opioids.
Mode of Action
This compound acts as an antagonist at the MOR and, to a lesser extent, at the KOR . As an antagonist, it competes for the same receptor sites as opioids, effectively blocking their effects . This interaction results in the reversal of opioid effects, including respiratory depression, sedation, and hypotension .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the opioid receptor pathway . By antagonizing the effects of opioids, this compound can reverse the effects of opioids, including respiratory depression, sedation, and hypotension .
Result of Action
The primary result of this compound’s action is the reversal of opioid effects , including respiratory depression, sedation, and hypotension . It can also reverse the psychotomimetic and dysphoric effects of agonist-antagonists such as pentazocine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be used cautiously as it can reverse severe opioid-induced respiratory depression but may exacerbate respiratory depression induced by alcohol or other non-opioid central depressants .
Analyse Biochimique
Biochemical Properties
Levallorphan tartrate interacts with the opioid mu receptor and the nicotinic acetylcholine receptor alpha2/alpha3 . It acts as an antagonist of the μ-opioid receptor (MOR) and as an agonist of the κ-opioid receptor (KOR) .
Cellular Effects
This compound is used to treat drug overdoses . It reverses severe opioid-induced respiratory depression but may exacerbate respiratory depression induced by alcohol or other non-opioid central depressants . It also prevents or reverses the effects of opioids including respiratory depression, sedation, and hypotension .
Molecular Mechanism
This compound antagonizes opioid effects by competing for the same receptor sites . It binds to the opioid mu receptor and the nicotinic acetylcholine receptor alpha2/alpha3 .
Temporal Effects in Laboratory Settings
The half-life of this compound is about 1 hour . It is rapidly absorbed and metabolized in the liver .
Metabolic Pathways
This compound is metabolized in the liver
Transport and Distribution
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du tartrate de lévallorphan implique plusieurs étapes, en commençant par l'acide homoanisique. Le processus comprend la formation d'intermédiaires, qui sont ensuite convertis en produit final par une série de réactions chimiques. La méthode garantit un rendement élevé et une pureté élevée, ce qui la rend appropriée pour la production industrielle .
Méthodes de production industrielle
La production industrielle du tartrate de lévallorphan suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour garantir un rendement et une pureté maximaux, conformément à des mesures de contrôle de qualité strictes pour répondre aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
Le tartrate de lévallorphan subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers catalyseurs pour faciliter les réactions de substitution. Les conditions varient en fonction de la réaction spécifique, telles que la température, la pression et le solvant utilisé .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction spécifique et des réactifs utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools .
Applications de la recherche scientifique
Le tartrate de lévallorphan a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et études.
Biologie : Étudié pour ses effets sur les récepteurs opioïdes et ses applications thérapeutiques potentielles.
Médecine : Utilisé pour inverser la dépression respiratoire induite par les opioïdes et comme analgésique en association avec d'autres analgésiques opioïdes.
Industrie : Employé dans la production de formulations pharmaceutiques et comme étalon en chimie analytique .
Mécanisme d'action
Le tartrate de lévallorphan exerce ses effets en antagonisant les effets des opioïdes par compétition pour les mêmes sites récepteurs. Il se lie au récepteur μ-opioïde et au récepteur nicotinique de l'acétylcholine alpha2/alpha3. Cette liaison empêche ou inverse les effets des opioïdes, notamment la dépression respiratoire, la sédation et l'hypotension. De plus, il peut inverser les effets psychomimétiques et dysphoriques des agonistes-antagonistes comme la pentazocine .
Comparaison Avec Des Composés Similaires
Composés similaires
Le tartrate de lévallorphan est similaire à d'autres antagonistes et modulateurs opioïdes, tels que :
- Naloxone
- Nalbuphine
- Butorphanol
- Cyclorphan
- Dextrallorphan
- Levométhorphan
- Lévorphanol
- Nalodeine
- Nalorphine
- Oxilorphan
- Proxorphan
- Samidorphan
- Xorphanol
Unicité
Ce qui distingue le tartrate de lévallorphan de ces composés similaires, c'est sa double action à la fois comme antagoniste du récepteur μ-opioïde et comme agoniste du récepteur κ-opioïde. Cette combinaison unique lui permet de bloquer les effets des opioïdes plus puissants tout en procurant une analgésie, ce qui la rend particulièrement utile dans des applications médicales et de recherche spécifiques .
Propriétés
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h2,6-7,13,16,18,21H,1,3-5,8-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t16-,18+,19+;1-,2-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMLYVACGDQRFU-ZTMWJVNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017345 | |
| Record name | Levallorphan hydrogen tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71-82-9 | |
| Record name | Morphinan-3-ol, 17-(2-propen-1-yl)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levallorphan tartrate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levallorphan hydrogen tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVALLORPHAN TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0VSF7HTN0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does levallorphan tartrate exert its antagonistic effects?
A1: this compound acts as a competitive antagonist at opioid receptors. [, , ] This means it binds to the same receptor sites as opioid agonists like morphine, but instead of activating these receptors, it blocks their activation. [, , ] This competitive binding prevents or reverses the effects of opioid agonists, including analgesia, respiratory depression, and sedation. [, , , , ]
Q2: What are the downstream effects of this compound binding to opioid receptors?
A2: By blocking opioid receptors, this compound can reverse the effects of opioid agonists on various physiological processes. [, , ] For instance, it can increase respiratory rate and depth in cases of opioid-induced respiratory depression. [, , , ] It can also reverse the analgesic effects of opioids and may lead to the emergence from a sedated state. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they frequently reference its chemical name: levo-3-hydroxy-N-allylmorphinan tartrate. [, , , , ] Based on this name, the molecular formula is C23H29NO7 (as a tartrate salt) and the molecular weight is 431.48 g/mol.
Q4: Is there information available on the material compatibility and stability of this compound under various conditions?
A4: The provided abstracts primarily focus on the pharmacological aspects of this compound and lack details regarding its material compatibility and stability under various conditions. Further research in materials science would be needed to explore these aspects.
Q5: Does this compound exhibit any catalytic properties, and if so, what are its applications in this context?
A5: The provided research primarily focuses on this compound's role as a pharmacological agent, specifically as an opioid antagonist. [, , , , , , ] There is no mention of catalytic properties or applications for this compound within the provided abstracts.
Q6: Are there any studies available regarding computational chemistry, SAR, stability and formulation, SHE regulations, or analytical methods related to this compound?
A6: While the provided abstracts touch upon the pharmacological effects and interactions of this compound, they lack specific details about computational chemistry, detailed SAR studies beyond its antagonistic properties, stability and formulation, SHE regulations, or advanced analytical methods. [, , , , , , , , ] Further research would be necessary to explore these areas.
Q7: What is the duration of action of this compound?
A7: Research suggests that the duration of action of this compound is shorter than that of some longer-acting opioids like morphine. [] This implies that if this compound is used to reverse the effects of a longer-acting opioid, repeated doses might be necessary to maintain the antagonistic effect.
Q8: What types of in vivo studies have been conducted to evaluate the efficacy of this compound?
A8: Researchers have investigated the efficacy of this compound in various animal models. [, , , , , ] For example, studies in mice have demonstrated its ability to antagonize the convulsive and lethal effects of propoxyphene hydrochloride. [] Other animal models, including rabbits and rats, have been employed to evaluate its effects on respiration and its ability to reverse opioid-induced respiratory depression. [, , ]
Q9: Has this compound been evaluated in clinical trials?
A9: Yes, several clinical studies have been conducted to evaluate the effects of this compound in humans, particularly in postoperative patients and during anesthesia. [, , , , , , , ] For instance, researchers explored its potential to reduce the respiratory depressant effects of opioids like levorphanol tartrate and meperidine hydrochloride in postoperative settings. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128262.png)







![trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B128289.png)
![(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B128290.png)



